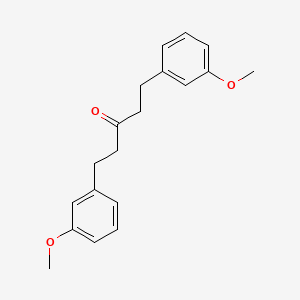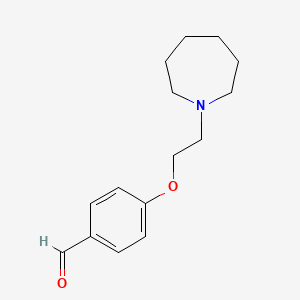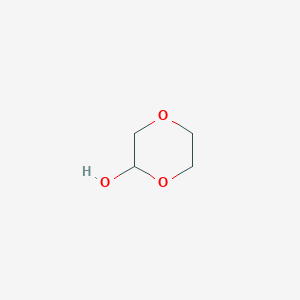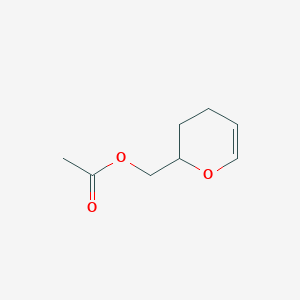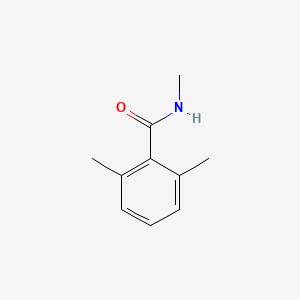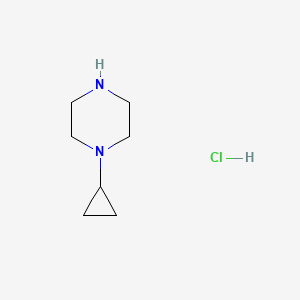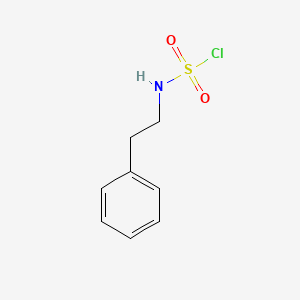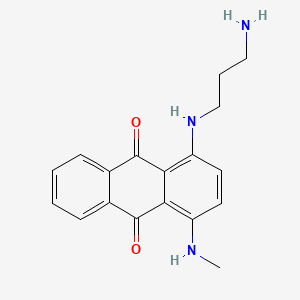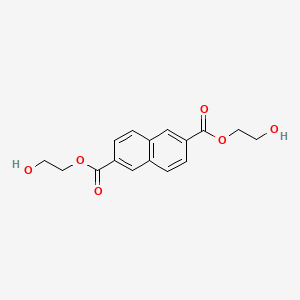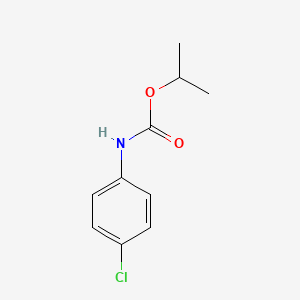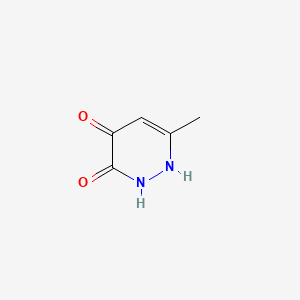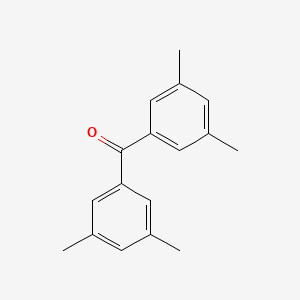
Bis(3,5-dimethylphenyl)methanone
Overview
Description
Bis(3,5-dimethylphenyl)methanone, also known as benzil dimethyl ketal, is a chemical compound that has been widely used in scientific research. It is a ketone derivative that has two phenyl groups attached to the carbonyl carbon atom. This compound has been used in various fields of research including organic synthesis, photochemistry, and material science.
Scientific Research Applications
Antioxidant Properties
- Bis(3,5-dimethylphenyl)methanone derivatives have been studied for their antioxidant properties. For instance, the synthesis of bromophenols from bromination of bis(3,4-dimethoxyphenyl)methanone revealed effective antioxidant power, comparable to standard synthetic antioxidants (Balaydın et al., 2010).
Organocatalysis
- The compound has been utilized in organocatalysis. Specifically, bis-(3,5-dimethylphenyl)(( S )-pyrrolidin-2-yl)methanol, prepared from l-proline, acted as an efficient bifunctional organocatalyst in the Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Polymer Chemistry
- In polymer chemistry, a difluoro aromatic ketone monomer incorporating bis(3,5-dimethylphenyl)methanone was developed to prepare poly(arylene ether sulfone)s with pendant groups. These showed promising properties in hydroxide conductivity and alkaline stability (Shi et al., 2017).
Photochemical Reactivity
- The photochemical reactivity of derivatives such as bis(2-hydroxy-3,5-di-t-butylphenyl)methanone has been investigated, revealing potential for the synthesis of various organic compounds (Izuoka et al., 1988).
Fluorescent Emission in Electronics
- Studies have explored its use in the field of electronics, particularly in the creation of blue thermally activated delayed fluorescent emitters, crucial for display and lighting applications (Kim et al., 2016).
Hemifullerene Skeleton Construction
- The compound has played a role in the construction of hemifullerene skeletons, a notable advancement in the synthesis of highly strained π bowls (Amaya et al., 2015).
Therapeutic Applications
- While not directly related to drug use, bis(3,5-dimethylphenyl)methanone derivatives have been studied for potential therapeutic applications, such as in the synthesis of compounds with antimicrobial, antioxidant, and antifungal properties (Miranda et al., 2009).
Catalyst Preparation
- The compound has been used in the preparation of catalysts for chemical reactions, demonstrating its versatility in various chemical synthesis processes (Winkle and Schaab, 2001).
properties
IUPAC Name |
bis(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-11-5-12(2)8-15(7-11)17(18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQBKRVEGBYEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576144 | |
| Record name | Bis(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22679-40-9 | |
| Record name | Bis(3,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22679-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



